molecular formula C15H23NO B12889908 2-(3-Isopropyl-4-methoxyphenyl)-4-methylpyrrolidine

2-(3-Isopropyl-4-methoxyphenyl)-4-methylpyrrolidine

Cat. No.: B12889908
M. Wt: 233.35 g/mol
InChI Key: UFWLDSFAUYPOFX-UHFFFAOYSA-N
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Description

2-(3-Isopropyl-4-methoxyphenyl)-4-methylpyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring substituted with isopropyl, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropyl-4-methoxyphenyl)-4-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-isopropyl-4-methoxybenzaldehyde with a suitable amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a solvent like methanol or ethanol. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropyl-4-methoxyphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or tosylates in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-(3-Isopropyl-4-methoxyphenyl)-4-methylpyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Isopropyl-4-methoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Isopropyl-4-methoxyphenyl)acetaldehyde
  • 3-Isopropyl-4-methoxyphenol
  • 2-(3-Isopropyl-4-methoxyphenyl)ethanol

Uniqueness

2-(3-Isopropyl-4-methoxyphenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-(4-methoxy-3-propan-2-ylphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C15H23NO/c1-10(2)13-8-12(5-6-15(13)17-4)14-7-11(3)9-16-14/h5-6,8,10-11,14,16H,7,9H2,1-4H3

InChI Key

UFWLDSFAUYPOFX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=CC(=C(C=C2)OC)C(C)C

Origin of Product

United States

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